molecular formula C20H22N2O3S2 B458791 4-(4-methoxyphenyl)-5-methylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one CAS No. 383898-38-2

4-(4-methoxyphenyl)-5-methylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B458791
CAS No.: 383898-38-2
M. Wt: 402.5g/mol
InChI Key: VICOJVVETZWISG-UHFFFAOYSA-N
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Description

6-isopropyl-3-(4-methoxyphenyl)-2-(methylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-isopropyl-3-(4-methoxyphenyl)-2-(methylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. The starting materials often include isopropyl derivatives, methoxyphenyl compounds, and methylsulfanyl groups. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the pyrano and thieno rings through cyclization.

    Substitution Reactions: Introduction of isopropyl, methoxyphenyl, and methylsulfanyl groups through nucleophilic or electrophilic substitution.

    Condensation Reactions: Formation of the pyrimidinone core through condensation reactions.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying its functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable intermediate in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound’s potential pharmacological properties may be explored for the development of new therapeutic agents, particularly in the treatment of diseases where its specific functional groups play a crucial role.

Industry

In the industrial sector, the compound may be used in the development of new materials, catalysts, or as a building block for more complex chemical entities.

Mechanism of Action

The mechanism by which 6-isopropyl-3-(4-methoxyphenyl)-2-(methylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    6-isopropyl-3-(4-methoxyphenyl)-2-(methylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’4,5]thieno[2,3-d]pyrimidin-4-one analogs: Compounds with slight modifications in the functional groups.

    Other pyrano[4’,3’4,5]thieno[2,3-d]pyrimidin-4-ones: Compounds with different substituents on the pyrano or thieno rings.

Uniqueness

The uniqueness of 6-isopropyl-3-(4-methoxyphenyl)-2-(methylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

383898-38-2

Molecular Formula

C20H22N2O3S2

Molecular Weight

402.5g/mol

IUPAC Name

4-(4-methoxyphenyl)-5-methylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C20H22N2O3S2/c1-11(2)15-9-14-16(10-25-15)27-18-17(14)19(23)22(20(21-18)26-4)12-5-7-13(24-3)8-6-12/h5-8,11,15H,9-10H2,1-4H3

InChI Key

VICOJVVETZWISG-UHFFFAOYSA-N

SMILES

CC(C)C1CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SC)C4=CC=C(C=C4)OC

Canonical SMILES

CC(C)C1CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SC)C4=CC=C(C=C4)OC

Origin of Product

United States

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